1-(4-tert-butylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-20(2,3)15-7-5-14(6-8-15)19(28)27-11-9-26(10-12-27)18-16-17(21-13-22-18)25(4)24-23-16/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDAOKIBMWTGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK2, the compound can disrupt cell cycle progression, leading to the inhibition of cancer cell growth.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition likely occurs through the compound binding to the active site of CDK2, preventing it from phosphorylating its substrates. The exact nature of this interaction and the resulting changes in CDK2’s structure and function would require further investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing cancer cells from proliferating. The downstream effects of this disruption would include reduced tumor growth.
Result of Action
The compound’s action results in significant inhibition of cancer cell growth. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also induces apoptosis within HCT cells, further contributing to its antitumor effects.
Biochemical Analysis
Biochemical Properties
1-(4-tert-butylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, this compound has shown interactions with other proteins involved in cell signaling pathways, further highlighting its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, it induces cell cycle arrest at the G1 phase, leading to apoptosis. This compound also affects cell signaling pathways, such as the PI3K/AKT pathway, which is involved in cell survival and proliferation. By inhibiting this pathway, the compound reduces cell viability and induces apoptosis. Furthermore, it has been observed to downregulate the expression of genes involved in cell proliferation and survival, thereby exerting its anti-cancer effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site. This binding prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. Additionally, the compound has been shown to interact with other proteins involved in cell signaling pathways, such as the PI3K/AKT pathway. By inhibiting these pathways, the compound disrupts cell survival and proliferation, leading to apoptosis. Furthermore, it has been observed to induce changes in gene expression, particularly the downregulation of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have demonstrated that the compound maintains its efficacy in inducing cell cycle arrest and apoptosis in cancer cells. Additionally, in vivo studies have shown that the compound retains its stability and effectiveness over time, further supporting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively induces cell cycle arrest and apoptosis without causing significant toxicity. At higher dosages, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolites are then further processed and excreted from the body. The compound’s involvement in metabolic pathways also affects metabolic flux and metabolite levels, which can influence its overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic effects. The compound is transported across cell membranes via passive diffusion and active transport mechanisms. Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on cell cycle regulation and gene expression. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, further influencing its activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
The compound 1-(4-tert-butylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{20}H_{24}N_{6}O
- Molecular Weight : 364.45 g/mol
This compound features a piperazine core substituted with a triazolopyrimidine moiety and a tert-butylbenzoyl group, which may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have shown effectiveness against various bacterial strains. A study demonstrated that certain piperazine derivatives displayed potent antibacterial activity, suggesting that modifications in the piperazine structure could enhance antimicrobial efficacy .
Antioxidant Activity
The antioxidant properties of related compounds have been explored extensively. In one study, a piperazine derivative demonstrated significant antioxidant activity through DPPH radical scavenging assays. This suggests that structural components similar to those in this compound could also confer antioxidant benefits .
Central Nervous System Effects
Research into the central nervous system (CNS) effects of piperazine derivatives indicates potential anxiolytic and sedative properties. For example, one study reported that a related compound decreased latency to sleep and increased sleep duration in animal models. These findings suggest that the target compound may also possess CNS-modulating effects .
Case Study 1: Antimicrobial Efficacy
A recent investigation into various piperazine derivatives revealed that specific substitutions on the piperazine ring significantly influenced their antibacterial activity. The study highlighted two compounds (7a and 7b) with enhanced binding affinity to bacterial enzymes, resulting in notable inhibition zones against resistant strains .
Case Study 2: Antioxidant Mechanism
In exploring the antioxidant mechanisms of related compounds, researchers found that certain structural features facilitated electron donation to free radicals. This was evidenced by electroanalytical assays showing reduced oxidative stress markers in treated cells .
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares key structural and pharmacological features of the target compound with structurally related triazolo[4,5-d]pyrimidine derivatives:
Key Insights:
Substituent-Driven Target Specificity: The tert-butyl group in the target compound contrasts with the methoxy groups in ’s analog, which reduce lipophilicity and may limit blood-brain barrier penetration. VAS2870’s benzoxazole and sulfide substituents direct activity toward Nox enzymes rather than cannabinoid receptors .
Synthetic Complexity :
- RG7774 () requires an 8-step synthesis, including azide formation and triazole cyclization, whereas the target compound’s tert-butylbenzoyl group may simplify late-stage functionalization .
Pharmacological Implications: CB2R agonists like RG7774 avoid psychotropic effects linked to CB1R activation, making them viable for treating diabetic retinopathy (DR) .
Research Findings and Comparative Data
Binding Affinity and Selectivity:
- RG7774 : Exhibits IC₅₀ = 12 nM for CB2R with >1,000-fold selectivity over CB1R .
- VAS2870: Inhibits Nox4 with IC₅₀ = 5 μM, reducing ROS in vascular smooth muscle cells .
- Target Compound: No direct binding data is available, but molecular docking studies of analogs suggest tert-butyl groups improve hydrophobic interactions in CB2R’s ligand-binding pocket .
Metabolic Stability:
- The tert-butyl group in the target compound may confer resistance to cytochrome P450-mediated oxidation compared to methoxy-substituted analogs (), which are prone to demethylation .
Preparation Methods
The introduction of the 4-tert-butylbenzoyl group to piperazine is achieved via palladium-mediated cross-coupling. In a representative procedure, 1-bromo-4-tert-butylbenzene reacts with piperazine in the presence of sodium tert-butoxide and dichlorobis(tri-o-tolylphosphine)palladium(II) in anhydrous toluene at 100°C for 3 hours . This method yields 1-(4-tert-butylphenyl)piperazine with a 48.2% yield after column chromatography . Subsequent acylation with 4-tert-butylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) furnishes the 1-(4-tert-butylbenzoyl)piperazine intermediate.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(P(o-Tol)₃)₂ |
| Base | NaO(t-Bu) |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield (piperazine intermediate) | 48.2% |
Aza-Wittig Reaction for Triazolopyrimidine Synthesis
The triazolopyrimidine moiety is constructed via an aza-Wittig reaction/heterocyclization sequence. As demonstrated by Fang and Wei, iminophosphorane intermediates react with aromatic isocyanates to form carbodiimides, which undergo nucleophilic addition with piperazine derivatives . Cyclization in the presence of sodium ethoxide yields 1,4-bis[triazolo[4,5-d]pyrimidin-7(6H)-one]piperazines . For the target compound, substituting the piperazine with a methyl group at the triazole position requires methylamine or methylating agents (e.g., methyl iodide) during the cyclization step.
Optimized Conditions for Triazolopyrimidine Formation
| Condition | Detail |
|---|---|
| Cyclization Catalyst | EtONa |
| Solvent | Dry ethylene chloride |
| Temperature | Room temperature |
| Yield Range | 74–93% |
Multicomponent One-Pot Synthesis
A one-pot three-component reaction (3-CR) efficiently assembles the triazolopyrimidine scaffold. As reported by Reddi et al., 3-amino-1,2,4-triazole, 3-indolyl-3-oxopropanenitrile, and aromatic aldehydes react in dimethylformamide (DMF) with triethylamine at 120°C . Adapting this method, substitution with a methylated triazole precursor and coupling to 1-(4-tert-butylbenzoyl)piperazine achieves the target compound. The reaction proceeds via Michael addition and intramolecular cyclization, with autoxidation finalizing the pyrimidine ring .
Reaction Optimization Insights
-
Critical Step: Activation of 3-oxopropanenitrile via hydrogen bonding to enhance electrophilicity .
-
Yield Improvement: Prolonged heating (10 hours) ensures complete cyclization .
Sequential Functionalization of Protected Piperazine
Protection-deprotection strategies enhance regioselectivity. As shown in tert-butyl piperazine-1-carboxylate syntheses , Boc protection of piperazine allows selective acylation at the 4-position. After introducing the 4-tert-butylbenzoyl group, Boc deprotection (e.g., HCl in dioxane) liberates the secondary amine for triazolopyrimidine coupling. This method minimizes side reactions and improves overall yield.
Protection/Deprotection Workflow
-
Protection: Piperazine + Boc anhydride → tert-butyl piperazine-1-carboxylate .
-
Acylation: Boc-protected piperazine + 4-tert-butylbenzoyl chloride → 1-(4-tert-butylbenzoyl)-4-Boc-piperazine.
-
Deprotection: HCl/dioxane → 1-(4-tert-butylbenzoyl)piperazine.
-
Coupling: Reaction with 3-methyltriazolopyrimidine-7-yl chloride.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and complexity:
| Method | Yield Range | Scalability | Complexity |
|---|---|---|---|
| Palladium coupling | 48–50% | Moderate | High (catalyst handling) |
| Aza-Wittig | 74–93% | High | Moderate |
| Multicomponent | 70–85% | Low | Low |
| Protection-deprotection | 65–80% | High | Moderate |
Mechanistic Insights and Challenges
-
Regioselectivity in Triazole Formation: Methyl group introduction at the 3-position of the triazole requires careful control of cyclization conditions to avoid regioisomers.
-
Catalyst Sensitivity: Palladium catalysts demand anhydrous conditions and inert atmospheres to prevent deactivation .
-
Side Reactions: Competing acylation at both piperazine nitrogens necessitates stoichiometric control or protective groups .
Q & A
Q. How should researchers handle impurities detected during synthesis?
- Methodological Answer :
- Identify Impurities : Use LC-MS to detect byproducts (e.g., dealkylated triazole or hydrolyzed benzoyl groups) .
- Process Optimization : Introduce scavenger resins (e.g., QuadraSil® MP) to trap Pd/C catalyst residues .
- Quality Control : Set acceptance criteria (<0.15% for genotoxic impurities per ICH M7 guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
